![molecular formula C15H14ClNOS3 B11177472 2-chloro-1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one](/img/structure/B11177472.png)
2-chloro-1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one
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Overview
Description
2-chloro-1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative and introduce the chloro and propanone groups through a series of substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting reaction parameters can help optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents.
Scientific Research Applications
2-chloro-1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-chloro-1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting its replication and transcription. Additionally, the compound can interact with enzymes and receptors, modulating their activity through binding to active sites or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 2-hydroxyquinoline and 4-hydroxyquinoline share a similar core structure but differ in their functional groups and properties.
Thiazole Derivatives: These compounds have a similar sulfur-containing ring structure but differ in their overall molecular framework.
Uniqueness
2-chloro-1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one is unique due to its combination of a quinoline core with a chloro and propanone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound 2-chloro-1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one is a complex quinoline derivative that has attracted attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a chloro group, a quinoline moiety, and a dithiolo group, which are significant for its biological interactions.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit antimicrobial properties. The presence of the chloro and dithiolo groups may enhance the compound's interaction with microbial membranes or enzymes, leading to inhibition of growth or cell death.
Case Study: A study on related compounds demonstrated that chlorinated quinolines showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess similar properties.
Anticancer Activity
The quinoline scaffold is well-known for its anticancer properties. Compounds derived from this structure have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerase enzymes and modulation of signaling pathways involved in cell proliferation.
Research Findings: A study published in the Journal of Medicinal Chemistry highlighted that quinoline derivatives selectively induced apoptosis in cancer cell lines while sparing normal cells . Given the structural similarities, it is plausible that our compound may exhibit similar selective cytotoxicity.
Toxicological Profile
Understanding the toxicological profile is crucial for assessing the safety of new compounds. Preliminary assessments suggest that compounds with chlorinated groups can exhibit cytotoxic effects at high concentrations.
Table 1: Summary of Toxicological Effects
Compound Type | Observed Effects | Reference |
---|---|---|
Chlorinated Quinoline | Cytotoxicity in human cell lines | |
Dithiolo Derivatives | Potential hepatotoxicity |
Pharmacokinetics
The pharmacokinetics of this compound are not extensively studied; however, related compounds suggest moderate absorption and metabolism via hepatic pathways.
Absorption and Distribution
Studies indicate that similar quinoline derivatives are well absorbed when administered orally and can achieve significant plasma concentrations . The lipophilicity imparted by the dimethyl groups may enhance membrane permeability.
Properties
Molecular Formula |
C15H14ClNOS3 |
---|---|
Molecular Weight |
355.9 g/mol |
IUPAC Name |
2-chloro-1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one |
InChI |
InChI=1S/C15H14ClNOS3/c1-8(16)13(18)17-10-7-5-4-6-9(10)11-12(15(17,2)3)20-21-14(11)19/h4-8H,1-3H3 |
InChI Key |
UZDSEPGAPMELIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1C2=CC=CC=C2C3=C(C1(C)C)SSC3=S)Cl |
Origin of Product |
United States |
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